molecular formula C15H9NaO6S B1343605 Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate CAS No. 51367-77-2

Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate

Cat. No.: B1343605
CAS No.: 51367-77-2
M. Wt: 340.3 g/mol
InChI Key: WUOKPJITVPRBOJ-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;1-hydroxy-2-oxo-2-(9-oxofluoren-2-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6S.Na/c16-13(15(18)22(19,20)21)8-5-6-10-9-3-1-2-4-11(9)14(17)12(10)7-8;/h1-7,15,18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOKPJITVPRBOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635453
Record name Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51367-77-2
Record name Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate typically involves the reaction of fluorenone with a sulfonating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate group. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological molecules and pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate .
  • Synonyms: Florenal, 9H-fluorene-2-ethanesulfonic acid, α-hydroxy-β,9-dioxo-, monosodium salt .
  • Molecular Formula : C₁₅H₉NaO₆S .
  • Molecular Weight : 340.29 g/mol .
  • CAS Registry Number : 51367-77-2 .

Structural Features: The compound features a polycyclic aromatic fluorenyl moiety substituted with ketone (oxo) and hydroxyl groups, coupled with a sulfonate anion.

Comparison with Similar Compounds

Sodium 1-Carboxy-2-(2-ethylhexyloxycarbonyl)ethanesulfonate (α-EHSS and β-EHSS)

Molecular Formula : C₁₃H₂¹³C₄NaO₇S (isotopically labeled) .
Key Functional Groups : Carboxy (-COOH) and ethylhexyloxycarbonyl (-OCO-C₈H₁₇) substituents .
Applications :

  • Corexit oil dispersant degradation products .
  • Used as internal standards in LC-MS/MS analysis of environmental samples .

Contrast with Target Compound :

  • Structural : Lacks aromatic fluorenyl system; instead, branched alkyl chains dominate.
  • Application: Environmental monitoring vs.

Sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate

Molecular Formula: Not explicitly provided, but contains amino (-NH-) and diethoxybutyl groups . Reactivity:

  • Forms macrocyclic and heterocyclic derivatives upon reaction with phenols .
  • Demonstrates versatility in synthesizing complex architectures.

Contrast with Target Compound :

  • Functional Groups: Amino and ether groups vs. hydroxyl/ketone-sulfonate in Florenal.
  • Utility: Macrocyclic chemistry vs.

N-Methyl-2-(4-nitrophenyl)ethane Sulfonamide

Contrast with Target Compound :

  • Structural : Sulfonamide linkage vs. sulfonate anion; nitro/amine vs. fluorenyl-ketone.
  • Application : Intermediate in drug synthesis (e.g., sulfonamide antibiotics) vs. Florenal’s undefined therapeutic role .

Diisooctyl Sulfosuccinate (DOSS)

Role: Primary surfactant in Corexit dispersants . Biodegradation: Yields EHSS monoesters via ester hydrolysis, similar to α/β-EHSS pathways .

Contrast with Target Compound :

  • Structure : Diester with branched alkyl chains vs. Florenal’s rigid aromatic core.
  • Environmental Impact: High aquatic biodegradability vs. unknown persistence for Florenal .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
This compound C₁₅H₉NaO₆S 340.29 Fluorenyl, oxo, hydroxyl, sulfonate Pharmaceuticals (e.g., Florenal)
α/β-EHSS C₁₃H₂¹³C₄NaO₇S ~340 (isotopic) Carboxy, ethylhexyloxycarbonyl Environmental analysis
Sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate Not specified Not specified Amino, diethoxybutyl Macrocyclic synthesis
N-Methyl-2-(4-nitrophenyl)ethane Sulfonamide C₉H₁₂N₂O₄S 244.27 Sulfonamide, nitro/amine-aryl Drug intermediates
DOSS C₂₀H₃₇NaO₇S 444.55 Diester, branched alkyl Oil dispersants

Biological Activity

Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (CAS Number: 51367-77-2) is a synthetic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₅H₉NaO₆S
Molecular Weight 340.29 g/mol
CAS Number 51367-77-2
MDL Number MFCD01970967
Appearance White to off-white powder
Hazard Classification Irritant

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound exhibits properties that suggest potential applications in pharmacology, particularly in the fields of cancer therapy and biochemistry.

1. Interaction with DNA

Research indicates that compounds similar to this compound may engage in electron transfer processes with DNA. Such interactions can lead to the formation of reactive species that may induce DNA damage or influence gene expression. For instance, studies on related compounds have shown that they can intercalate into DNA, affecting its stability and function, which is critical for anticancer activity .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of functional groups capable of scavenging free radicals. This activity could mitigate oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of fluorenone derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Interaction with Proteins

Another research focused on the interactions between this compound and serum albumin proteins. The binding affinity was assessed using fluorescence spectroscopy, revealing a strong interaction that could affect drug delivery mechanisms. The study highlighted the importance of such interactions in enhancing the bioavailability of therapeutic agents .

Q & A

Basic: What safety precautions are critical when handling Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods or ventilated enclosures to minimize inhalation risks .
  • Containment: Avoid generating dust or aerosols. Use closed systems for transfers and ensure proper waste disposal (e.g., contaminated materials as hazardous waste) .
  • Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain emergency contact numbers for toxicological consultation .

Basic: What spectroscopic techniques are optimal for structural confirmation of this compound?

Methodological Answer:

  • 13C/1H NMR Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to resolve regiochemical ambiguities, particularly for sulfonate and fluorenyl moieties. Coupling constants (e.g., 1JCC^1J_{CC}) help confirm stereoelectronic effects in the ethanesulfonate backbone .
  • High-Resolution Mass Spectrometry (HRMS): Employ electrospray ionization (ESI) or FT-ICR MS to validate molecular weight and isotopic purity, especially for 13C^{13}\text{C}-labeled analogs .

Advanced: How can regioselectivity in sulfonate group introduction be controlled during synthesis?

Methodological Answer:

  • Regiochemical Control: Use [13C]4-maleic anhydride to track regioselectivity during sulfite coupling reactions. For α-regioisomers (e.g., 1-carboxy-2-sulfonate derivatives), optimize reaction temperature (40–60°C) and sulfite anion concentration to favor kinetic control .
  • Validation: Confirm regiochemistry via 1H/13C^1\text{H}/^{13}\text{C} NMR correlation experiments and compare coupling constants with computational models (e.g., DFT) .

Advanced: How can stability issues under varying pH or oxidative conditions be mitigated?

Methodological Answer:

  • pH Stability: Conduct accelerated stability studies in buffered solutions (pH 2–12). Store the compound at neutral pH (6–8) and 4°C to minimize hydrolysis of the sulfonate ester .
  • Oxidative Protection: Add antioxidants (e.g., BHT) at 0.1–1.0% w/w during synthesis or storage. Use inert atmospheres (N2_2/Ar) for reactions involving free radicals .

Advanced: How should discrepancies in NMR data be resolved during structural elucidation?

Methodological Answer:

  • Dynamic Exchange Analysis: For overlapping proton signals (e.g., hydroxy or keto groups), perform variable-temperature NMR (VT-NMR) to identify exchange-broadened peaks .
  • Synergistic Techniques: Combine NOESY (nuclear Overhauser effect) with X-ray crystallography to resolve spatial arrangements of the fluorenyl and sulfonate groups .

Basic: What parameters are critical for optimizing synthetic yield?

Methodological Answer:

  • Reaction Conditions:

    • Catalysis: Use DCC (N,N'-dicyclohexylcarbodiimide) for esterification steps, maintaining anhydrous conditions to suppress side reactions .
    • Purification: Employ gradient silica gel chromatography (hexane/EtOAc) or preparative HPLC (C18 columns) to isolate pure product (≥95% purity) .
  • Yield Data:

    StepYieldConditions
    Sulfite Coupling38%50°C, 12 h, NaHSO3_3 excess
    Esterification13%DCC, RT, 24 h

Advanced: What in vitro models are suitable for studying biological interactions of this compound?

Methodological Answer:

  • Receptor Binding Assays: Use fluorescence polarization (FP) or TRF (time-resolved fluorescence) with tagged receptors (e.g., hMC4R) to assess binding affinity. Prepare test solutions in MEM (minimal essential medium) at physiological pH .
  • Metabolic Pathway Analysis: Incubate with liver microsomes and monitor degradation via LC-MS/MS. Use isotopically labeled analogs (13C^{13}\text{C}) as internal standards for quantification .

Advanced: How can degradation products be identified and quantified?

Methodological Answer:

  • LC-MS/MS Protocols:

    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in H2_2O (A) and MeCN (B).
    • Detection: MRM (multiple reaction monitoring) for sulfonate fragments (e.g., m/z 340 → 152) .
  • Degradation Pathways:

    ConditionMajor ProductMechanism
    Alkaline (pH 12)9-Oxofluorene-2-carboxylic acidEster hydrolysis
    UV ExposureFluorenone sulfonic acidPhotooxidation

Basic: What are the key purity criteria for this compound in research applications?

Methodological Answer:

  • Chromatographic Purity: ≥95% by HPLC (C18 column, 254 nm).
  • Elemental Analysis: Match calculated and observed C, H, N, S content (deviation ≤0.4%).
  • Residual Solvents: Ensure ≤500 ppm DCM or THF via GC-MS .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for sulfonate ester hydrolysis or fluorenyl keto-enol tautomerism .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior .

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